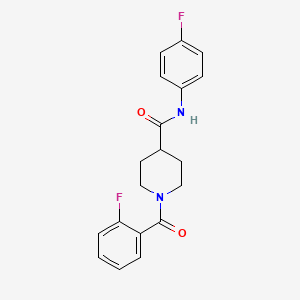![molecular formula C16H15N5O B4581911 7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4581911.png)
7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
説明
Synthesis Analysis
The synthesis of triazolopyrimidine derivatives, including structures similar to the compound of interest, often involves the oxidation of pyrimidinylhydrazones using agents like iodobenzene diacetate in dichloromethane. Such methods have been applied to synthesize a range of triazolopyrimidines with varying substituents, showcasing the versatility of this synthetic approach in generating compounds with potential antibacterial activities (Kumar et al., 2009).
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives has been analyzed in various studies. For example, the crystal structures of related compounds have been determined, revealing insights into their molecular conformations and potential for forming supramolecular architectures through hydrogen bonding and π-π stacking interactions (Canfora et al., 2010).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation and rearrangement reactions. These reactions are crucial for the functionalization and structural diversification of the triazolopyrimidine core, enabling the exploration of their chemical properties and reactivity patterns (Desenko et al., 1998).
Physical Properties Analysis
The physical properties of triazolopyrimidines, such as solubility and crystal packing, can be influenced by their molecular structure. The solvate and hydrate forms of these compounds demonstrate different supramolecular arrangements, impacting their physical properties and potential applications (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties of triazolopyrimidines, including their reactivity and interaction with various reagents, are central to understanding their potential applications. Studies have shown that these compounds can undergo rearrangement and cyclocondensation reactions, which are key to modifying their chemical structures and exploring new chemical spaces (Desenko et al., 1998).
科学的研究の応用
Chemical Synthesis and Structural Analysis
This chemical compound is part of a broader class of heterocyclic compounds that have been synthesized and analyzed for various structural and chemical properties. For example, studies have focused on the arylation and destruction of nitro-1,2,4-triazolopyrimidines, revealing mechanisms that could be relevant for modifying or synthesizing related compounds, including 7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine (Rusinov et al., 1992). Furthermore, studies on imine-enamine tautomerism of dihydroazolopyrimidines have highlighted steric effects and tautomeric equilibrium, providing insights into the stability and reactivity of such compounds (Desenko et al., 1993).
Antibacterial Activity
Research into triazolopyrimidines has also explored their potential antibacterial properties. For instance, a study on the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolopyrimidines identified compounds with significant in vitro antibacterial activity, suggesting a potential application in developing new antibiotics (Kumar et al., 2009).
Antioxidant and Antimicrobial Evaluation
The synthesis and evaluation of triazolopyrimidines for biological activity have extended to their antioxidant and antimicrobial potential. A study on the synthesis of an uncommon series of triazolopyrimidines demonstrated their antimicrobial activity and antioxidant activity, highlighting the compound's versatility in medicinal chemistry (Gilava et al., 2020).
Potential as Cardiovascular Agents
The pharmacological exploration of triazolopyrimidines has identified their role as adenosine cyclic 3',5'-monophosphate phosphodiesterase inhibitors, indicating potential use as cardiovascular agents. This suggests that compounds within this class, by extension, might offer new therapeutic strategies for cardiovascular diseases (Novinson et al., 1982).
特性
IUPAC Name |
10-(3-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-10-11(2)21(12-5-4-6-13(7-12)22-3)16-14(10)15-17-8-19-20(15)9-18-16/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMIWPWIGGCUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC=NN3C=N2)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(8,9-Dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-fluorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4581833.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chlorophenyl)acetamide](/img/structure/B4581846.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3,5-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4581860.png)
![N'-{5-bromo-2-[(2-methylbenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4581865.png)
![3,6-diamino-N-1,3-benzothiazol-2-yl-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4581868.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-{[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B4581871.png)
![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide](/img/structure/B4581883.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4581897.png)
![ethyl 3-methyl-4-[(methylsulfonyl)amino]benzoate](/img/structure/B4581921.png)
![methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)
![N-(2,4-dichlorophenyl)-2-{[5-(5-ethyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4581945.png)